
Dithianon
Overview
Description
Dithianon (CAS No. 3347-22-6) is a broad-spectrum anthraquinone fungicide with the molecular formula C₁₄H₄N₂O₂S₂ and a molecular weight of 296.32 g/mol . It is structurally characterized by a naphthoquinone core with two sulfur atoms in a 1,4-dithiin ring and two cyanide groups . This compound functions as a multi-site inhibitor, targeting thiol (-SH) groups in fungal proteins, particularly cysteine residues, to disrupt spore germination and germ tube growth . It is widely used to control foliar diseases (e.g., apple scab, grape downy mildew) but is ineffective against powdery mildew .
Key applications include use in apple orchards, vineyards, and stone fruit crops, where it exhibits protective and partial curative activity . Environmental studies highlight its rapid degradation in alkaline soils (98% degradation in 10 days at pH 9) and photodegradation on plant leaves accelerated by atmospheric dissolved substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dithianon is synthesized through a multi-step process involving the reaction of naphthoquinone derivatives with sulfur-containing reagents. The key steps include:
Formation of the dithiine ring: This involves the reaction of 1,4-naphthoquinone with sulfur to form the dithiine ring structure.
Introduction of cyano groups: The dithiine ring is then reacted with cyanogen bromide to introduce the cyano groups at the 2 and 3 positions.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of specialized reactors and purification techniques to ensure the final product meets regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Dithianon undergoes several types of chemical reactions, including:
Oxidation: The sulfur atoms in this compound can be oxidized, leading to the formation of sulfoxides and sulfones.
Reduction: The 1,4-naphthoquinone moiety can be reduced to form hydroquinone derivatives.
Substitution: The cyano groups can be substituted by amino or carboxy groups under specific conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Amines or carboxylic acids are used for substitution reactions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Amino and carboxy derivatives
Scientific Research Applications
Chemical Properties and Mechanism of Action
Dithianon is characterized by its unique dithiine structure, which contributes to its fungicidal properties. It acts by inhibiting multiple metabolic pathways in fungi, making it effective against a range of pathogens, including Venturia inaequalis, the causal agent of apple scab. Its multi-site action reduces the likelihood of resistance development among target fungi .
Agricultural Applications
This compound is predominantly used in:
- Fruit Crops : Effective against fungal diseases in table and wine grapes, as well as pome fruits like apples and pears .
- Vegetable Crops : Utilized for controlling fungal pathogens that affect various vegetables, contributing to improved yield and quality .
Efficacy Studies
Research has demonstrated that this compound maintains high efficacy levels under various conditions. For instance, studies conducted on grafted apple plants indicated that while some populations showed reduced sensitivity, the overall efficacy remained above 80% for most tested strains .
Table 1: Efficacy of this compound on Different Crop Pathogens
Crop Type | Pathogen | Efficacy (%) | Study Reference |
---|---|---|---|
Apples | Venturia inaequalis | 96.9 | |
Grapes | Botrytis cinerea | 90-95 | |
Vegetables | Various fungal pathogens | 85-90 |
Metabolism and Toxicology
Understanding the metabolism of this compound is crucial for assessing its safety and environmental impact. Studies show that this compound is absorbed variably in different species, with significant excretion through feces and urine. In rats, approximately 40-50% of administered doses were absorbed, with metabolites including glucuronic acid conjugates being identified in urine .
Animal Studies
- Rats : Metabolism studies indicated extensive transformation involving oxidation and cleavage of the dithiine ring.
- Lactating Goats : Research showed that this compound was metabolized similarly, with significant residues found in milk and tissues .
- Laying Hens : this compound's absorption and excretion patterns were also studied, revealing important data regarding residues in eggs .
Environmental Impact
This compound's use raises concerns regarding its persistence and potential ecological effects. The Environmental Protection Agency (EPA) has conducted assessments to evaluate human health risks associated with this compound exposure. These assessments consider factors such as application rates and residue levels on food products .
Case Studies
Several case studies highlight the practical applications of this compound:
- Apple Orchard Management : In regions with high infection pressure from Venturia inaequalis, this compound was applied to maintain crop health. Results showed sustained control over several growing seasons despite increased treatment frequency due to other fungicide failures .
- Grape Production : A study on wine grapes demonstrated that this compound effectively controlled Botrytis cinerea, leading to higher quality grapes with reduced spoilage rates during harvest .
Mechanism of Action
Dithianon exerts its effects by inhibiting thiol-containing enzymes in fungal pathogens. It targets multiple sites within the fungal cells, disrupting essential metabolic processes and leading to cell death. The primary molecular targets include enzymes involved in the synthesis of nucleic acids and proteins .
Comparison with Similar Compounds
Chemical Properties and Structural Analogs
Compound | Molecular Formula | Molecular Weight | Key Functional Groups | Mode of Action |
---|---|---|---|---|
Dithianon | C₁₄H₄N₂O₂S₂ | 296.32 | Quinone, dithiin, cyanide | Multi-site thiol inhibitor |
Chlorothalonil | C₈Cl₄N₂ | 265.91 | Chlorinated benzene, nitrile | Glycolysis inhibitor |
Azoxystrobin | C₂₂H₁₇N₃O₅ | 403.39 | Methoxyacrylate, pyrimidine | QoI (mitochondrial complex III) |
Difenoconazole | C₁₉H₁₇Cl₂N₃O₃ | 406.26 | Triazole, dichlorophenyl | DMI (ergosterol biosynthesis) |
Structural Insights :
- This compound’s dithiin ring and cyanide groups distinguish it from chlorinated analogs like chlorothalonil .
- Unlike single-site inhibitors (e.g., azoxystrobin, difenoconazole), this compound’s multi-site action reduces resistance risk .
Efficacy and Resistance Profiles
Compound | Target Fungi | EC₅₀ Range (μg/mL) | Resistance Risk |
---|---|---|---|
This compound | Venturia inaequalis | 4.07–91.26 | Low |
Azoxystrobin | Puccinia triticina | 0.04–1.18 | High |
Difenoconazole | Colletotrichum spp. | 0.05–0.98 | Moderate |
Key Findings :
- This compound’s EC₅₀ values against Colletotrichum godetiae (4.07–91.26 μg/mL) are higher than DMIs and QoIs, reflecting its broader but less potent activity .
- Combinations with biocontrol agents (e.g., chitosan) allow 90% dose reduction while maintaining efficacy .
Environmental Behavior
Compound | Soil Degradation | Photodegradation Half-Life | Hydrolysis Sensitivity |
---|---|---|---|
This compound | Rapid in alkaline soils | 19 hours (aqueous) | pH-dependent (fast at pH 9) |
Vinclozolin | Slow, persistent | Not reported | Stable in water |
Environmental Fate :
- This compound’s photodegradation produces intermediates via reactions with reactive oxygen species (ROS) like •OH and ¹O₂ .
- In contrast, chlorothalonil and vinclozolin exhibit longer persistence, raising groundwater contamination risks .
Toxicity and Protective Agents
Compound | Neurotoxicity | Genotoxicity | Protective Agents |
---|---|---|---|
This compound | Yes (zebrafish models) | Inconclusive | N-Acetylcysteine (NAC) |
Dichlofluanid | Not reported | Confirmed | None identified |
Mechanistic Insights :
- This compound induces oxidative stress in zebrafish, reducing glutamatergic and dopaminergic neurons. NAC restores neuronal populations by scavenging thiyl radicals and preserving glutathione .
- In contrast, dichlofluanid shows unambiguous genotoxicity, limiting its safe use .
Biological Activity
Dithianon is a multi-site fungicide primarily used in agriculture to control various fungal diseases in crops. Its biological activity and potential impacts on non-target organisms, including humans and beneficial species, have been the subject of extensive research. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
This compound (chemical formula: C₁₄H₁₀N₂O₄S₂) belongs to the class of dithiocarbamates and acts by inhibiting mitochondrial respiration in fungi. This mechanism disrupts ATP production, leading to cell death in susceptible fungal species. This compound is effective against a range of pathogens, including those causing apple scab (Venturia inaequalis) and other fruit diseases.
Acute Toxicity
This compound exhibits moderate acute toxicity to mammals, with an oral LD50 ranging from 500 to 2000 mg/kg in rats. The compound can cause acute health effects such as nausea, vomiting, and skin irritation upon exposure . Long-term exposure has been associated with chronic health issues, including potential neurotoxic effects .
Chronic Exposure and Residue Levels
The European Food Safety Authority (EFSA) has conducted assessments on the maximum residue levels (MRLs) of this compound in food products. The current MRLs are established based on consumer risk assessments that consider potential exposure through diet . Notably, some metabolites of this compound, such as 1,4-naphthoquinone, raise concerns due to their provisional toxicological reference values pending further investigation into their mutagenicity potential .
Impact on Beneficial Insects
Research indicates that this compound can adversely affect non-target arthropods, particularly predatory mites like Amblyseius andersoni. Studies have shown that exposure to this compound can lead to increased mortality rates and reduced reproductive success in these beneficial species .
Organism | Effect | Reference |
---|---|---|
Amblyseius andersoni | Increased mortality | |
Honeybees (Apis mellifera) | Reduced foraging behavior | |
Earthworms (Lumbricus terrestris) | Decreased survival rates |
Neurotoxic Effects
Recent studies using zebrafish larvae have demonstrated that this compound exposure leads to reduced locomotor activity without detectable anatomical abnormalities. This suggests potential neurotoxic effects that may not manifest as overt physical changes but could impact behavior and ecological interactions .
Case Studies
- Apple Scab Control : A study comparing this compound with mancozeb for controlling apple scab showed that this compound was equally effective while raising fewer concerns regarding resistance development in target pathogens .
- Environmental Impact Assessment : An environmental assessment highlighted the risks associated with this compound's application near water bodies due to its toxicity to aquatic organisms. Measures recommended included buffer zones and controlled application techniques to mitigate runoff risks .
Q & A
Q. What is the primary antifungal mechanism of Dithianon against fungal pathogens, and how can researchers validate its mode of action experimentally?
Basic Research Question
this compound disrupts fungal metabolism by targeting thiol-dependent enzymes (e.g., hexokinase, phosphofructokinase) in glycolysis and inducing oxidative stress via reactive oxygen species (ROS) accumulation . To validate this:
- ROS Detection : Use fluorescent probes like DCFH-DA in yeast (e.g., Saccharomyces cerevisiae) to quantify intracellular ROS levels .
- Enzyme Inhibition Assays : Measure activity loss of thiol enzymes using spectrophotometric methods under controlled pH and temperature .
- Membrane Integrity Tests : Combine propidium iodide staining with fluorescence microscopy to assess necrotic cell death .
Table 1: Key Enzymes and Pathways Affected by this compound
Enzyme | Pathway | Functional Impact |
---|---|---|
Hexokinase | Glycolysis | ATP-dependent glucose phosphorylation |
Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis | NADH production inhibition |
Mitochondrial complexes | Electron transport | ROS overproduction |
Q. How can researchers resolve contradictions in genotoxicity assessments of this compound across in vitro and in vivo studies?
Advanced Research Question
Discrepancies arise due to methodological differences (e.g., assay sensitivity, model systems). To address this:
- Standardized Assays : Use OECD-compliant tests (e.g., Ames test, micronucleus assay) in both prokaryotic (E. coli SOS/umu-test) and eukaryotic (mouse lymphoma) models .
- In Vivo Validation : Compare results from rodent liver micronucleus tests with in vitro data, considering metabolic activation differences .
- EFSA Guidelines : Reference the European Food Safety Authority’s updated risk assessment, which prioritizes in vivo negative results over in vitro positives .
Key Consideration : Alkaline conditions may degrade this compound, confounding genotoxicity results. Pre-stabilize test solutions at neutral pH .
Q. What experimental design optimizes the study of this compound’s environmental photodegradation on plant surfaces?
Advanced Research Question
Photolysis studies must account for atmospheric dissolved organic matter (DOM) and pH variations:
- Simulated Sunlight Setup : Use xenon lamps with UV-Vis filters to mimic natural sunlight (290–400 nm wavelength) .
- DOM Inclusion : Spike leaf extract solutions with fulvic acid (5–20 mg/L) to assess DOM-mediated photolysis .
- pH Gradients : Test hydrolysis rates at pH 5–9, noting rapid degradation in alkaline conditions (half-life <3 hours at pH 9) .
Table 2: Photodegradation Variables and Outcomes
Variable | Impact on Half-Life (t₁/₂) | Key Degradation Products |
---|---|---|
pH 5 | ~24 hours | Quinone derivatives |
pH 7 | ~19 hours | Sulfonic acid intermediates |
pH 9 + DOM | <3 hours | Cyanide-containing byproducts |
Q. What methodologies are recommended for quantifying this compound residues in crops, and how can detection limits be improved?
Basic Research Question
- Analytical Method : High-performance liquid chromatography (HPLC) with UV or tandem mass spectrometry (MS/MS) detection, validated for LOQ of 0.1 mg/kg .
- Sample Preparation : Use QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction with acetonitrile and dispersive SPE cleanup .
- Sensitivity Enhancement : Optimize column chemistry (C18 stationary phase) and mobile phase gradients to reduce matrix interference .
Validation Step : Spike recovery tests (70–120%) across multiple matrices (e.g., apples, grapes) to ensure reproducibility .
Q. How can researchers assess dermal and inhalation exposure risks for agricultural workers applying this compound?
Advanced Research Question
- Whole-Body Dosimetry (WBD) : Use standardized patches, gloves, and XAD-2 resin to collect dermal and inhalable residues during spraying .
- Risk Calculation : Apply the TER (Toxic Exposure Ratio) using AOEL (Acceptable Operator Exposure Level) as a reference. A TER >1 indicates acceptable risk .
- Field Data : Measure total exposure (4.203–25.069 mg per applicator) and compare against NOAEL (No Observed Adverse Effect Level) from rodent studies .
Mitigation Strategy : Recommend protective gear (gloves, masks) and post-application hygiene protocols .
Q. What factors influence the hydrolysis and stability of this compound in environmental matrices, and how can these be modeled experimentally?
Basic Research Question
- pH Dependency : Hydrolysis accelerates under alkaline conditions (t₁/₂ <3 hours at pH 9 vs. days at pH 5) due to cyanide group susceptibility .
- Soil Mobility : Low mobility (Koc = 840) limits leaching; prioritize testing in loamy soils with organic amendments .
- Modeling : Use first-order kinetics to predict dissipation half-lives (e.g., 1.5–2.5 days in jujube) .
Experimental Design : Conduct batch hydrolysis studies at controlled temperatures (20–25°C) with periodic LC-MS sampling .
Q. How can researchers distinguish necrotic vs. apoptotic cell death mechanisms in yeast models exposed to this compound?
Advanced Research Question
- Viability Assays : Combine CFU counting with fluorescent dyes (Annexin V/PI) to differentiate apoptosis (Annexin V+) from necrosis (PI+) .
- Metabolic Profiling : Monitor ATP depletion and mitochondrial membrane potential collapse using JC-1 staining .
- Genetic Knockouts : Use S. cerevisiae mutants (e.g., Δyca1) to isolate caspase-independent necrosis pathways .
Key Finding : this compound predominantly induces necrosis via thiol oxidation and ROS overproduction, not programmed apoptosis .
Properties
IUPAC Name |
5,10-dioxobenzo[g][1,4]benzodithiine-2,3-dicarbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4N2O2S2/c15-5-9-10(6-16)20-14-12(18)8-4-2-1-3-7(8)11(17)13(14)19-9/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYZSVQVRHDXQSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)SC(=C(S3)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4N2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040270 | |
Record name | Dithianon | |
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Molecular Weight |
296.3 g/mol | |
Source | PubChem | |
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Description | Data deposited in or computed by PubChem | |
Physical Description |
Brown odorless solid; [Merck Index], Solid | |
Record name | Dithianon | |
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Flash Point |
Ignition temperature >300 °C | |
Record name | DITHIANON | |
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Solubility |
Sol in dioxane, chlorobenzene, Soluble in acetone, Solubility = 12 g/L in chloroform, 10 g/L in acetone, and 8 g/L in benzene at 20 °C; Sparingly soluble in methanol and dichloromethane, In water, 0.14 mg/L at 20 °C, 0.14 mg/L @ 20 °C (exp) | |
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Density |
1.58 g/cu cm at 20 °C | |
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Vapor Pressure |
2.03X10-11 mm Hg at 25 °C | |
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Color/Form |
Dark brown crystals, with a coppery luster, BROWN CRYSTALS | |
CAS No. |
3347-22-6 | |
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Record name | Dithianon | |
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Melting Point |
220 °C, 225 °C | |
Record name | DITHIANON | |
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Record name | Dithianon | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031780 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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